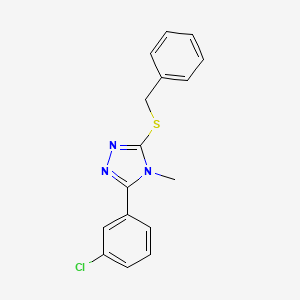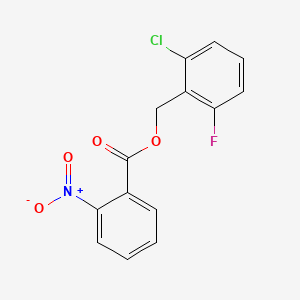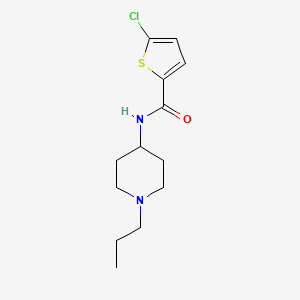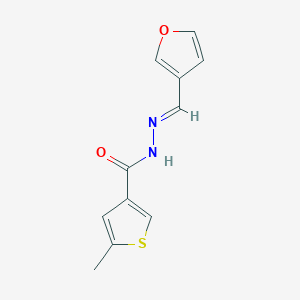![molecular formula C16H14ClN5OS B5832166 N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CMT-3, is a compound that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of DNA and ultimately, the inhibition of cell growth. N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been extensively studied, with a large body of literature available on its properties and potential applications. However, N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide analogs, which may have improved properties and efficacy compared to the parent compound. Another direction is the investigation of the potential of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide for the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and its effects on different cell types.
合成法
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized through a multistep process, starting from 5-chloro-2-methylbenzaldehyde and thiosemicarbazide. The final product is obtained through a reaction between the intermediate and 1-phenyltetrazole-5-thiol. The synthesis of N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been optimized over the years, resulting in higher yields and purity.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been investigated for its potential to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-11-7-8-12(17)9-14(11)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVVXYMFLLQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)




![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
